2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Übersicht
Beschreibung
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound . It has a molecular weight of 163.22 and is typically stored at room temperature . The compound is liquid in its physical form .
Synthesis Analysis
The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives has been described in several studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines .
Molecular Structure Analysis
The molecular structure of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be represented by the InChI code 1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3
.
Chemical Reactions Analysis
While specific chemical reactions involving 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are not detailed in the search results, benzoxazines in general are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a liquid at room temperature . It has a molecular weight of 163.22 .
Wissenschaftliche Forschungsanwendungen
Potassium Channel Activators
Research indicates that certain 3,4-dihydro-2H-1,4-benzoxazine derivatives, including those with 2,6-dimethyl substitution, are effective potassium channel activators. For example, a study found that these compounds, particularly 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide, displayed potent oral antihypertensive effects in spontaneously hypertensive rats, surpassing the efficacy of cromakalim (Matsumoto et al., 1996).
Synthesis and Crystal Structure Analysis
The compound has been utilized in the synthesis of novel structures, like the pentacyclic condensation product from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This synthesis involves mixed anhydride preparation and reduction, with the structural features established via X-ray analysis (Ilaš et al., 2008).
Inhibitors of Insulin Release and Muscle Relaxants
Certain 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been studied as isosteres of 2,2-dimethylchromans, exhibiting inhibitory effects on glucose-induced insulin release and myorelaxant activities. These studies highlight the potential of benzoxazines as modulators of pancreatic β-cell KATP channels and calcium entry blockers in vascular smooth muscle cells (Pirotte et al., 2019).
Polymerization Catalysts
Benzoxazine-based phenolic resins, including those with 3,4-dihydro-2H-1,3-benzoxazine, have been studied for their reactivity with strong and weak carboxylic acids and phenols as catalysts. These studies provide insights into the auto-accelerated curing processes and termination of curing with these catalysts, relevant to polymer chemistry (Dunkers & Ishida, 1999).
Serotonin-3 Receptor Antagonists
3,4-Dihydro-2H-1,4-benzoxazine derivatives, including 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. These compounds demonstrate significant promise in modulating serotonin receptors, which has implications for various neurological and psychiatric disorders (Kuroita et al., 1996).
Eigenschaften
IUPAC Name |
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPNTMHBTQBGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.